1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 181641-61-2
VCID: VC2104922
InChI: InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
SMILES: C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

CAS No.: 181641-61-2

Cat. No.: VC2104922

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid - 181641-61-2

Specification

CAS No. 181641-61-2
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name 4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
Standard InChI Key NEQLVBPHUSLUJK-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Properties and Structure

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid possesses a well-defined chemical structure with several key functional groups that contribute to its chemical behavior and utility in synthetic applications. Understanding these properties is essential for researchers working with this compound.

Basic Identification and Physical Properties

The compound is identified by specific identifiers and exhibits particular physical characteristics as outlined in Table 1:

PropertyValue
CAS Number181641-61-2
Molecular FormulaC20H21NO4
Molecular Weight339.38-339.4 g/mol
IUPAC Name4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Standard InChIInChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)

Table 1: Physical and chemical properties of 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Structural Features

The compound features several important structural elements that contribute to its chemical behavior and applications:

  • A piperidine ring serving as the central heterocyclic structure

  • A phenyl group attached at the 4-position of the piperidine ring

  • A carboxylic acid group also at the 4-position, creating a quaternary carbon center

  • A benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen at position 1 of the piperidine ring

This structural arrangement creates a molecule with multiple reactive sites that can be selectively manipulated in synthetic sequences. The benzyloxycarbonyl group effectively masks the reactivity of the piperidine nitrogen, allowing for selective transformations elsewhere in the molecule. The quaternary carbon center at position 4 creates a structurally rigid environment that can influence the stereochemical outcomes in subsequent reactions .

Synthesis and Preparation Methods

The synthesis of 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid typically involves protecting group chemistry and carbon-carbon bond formation strategies. Several approaches have been documented in the literature, with varying degrees of efficiency and complexity.

General Synthetic Approach

Applications in Research and Development

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid has several important applications in research and pharmaceutical development, owing to its structure and functional group arrangement.

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in pharmaceutical synthesis. Its protected nitrogen, along with the functionalized 4-position, provides a versatile scaffold that can be further modified to create more complex bioactive molecules. The presence of both phenyl and carboxylic acid groups offers multiple sites for derivatization and structural elaboration .

Protecting Group Chemistry

The compound exemplifies the application of protecting group strategies in organic synthesis. The benzyloxycarbonyl group on the piperidine nitrogen demonstrates how selective protection can facilitate complex transformations in other parts of the molecule. This makes the compound useful as a teaching tool and practical example in synthetic methodology development.

Building Block in Peptide Synthesis

Given that benzyloxycarbonyl groups are commonly used in peptide synthesis, this compound may serve as a specialized building block for the creation of peptidomimetic compounds or peptide derivatives containing conformationally constrained elements. The 4-phenyl-4-carboxylic acid piperidine core could provide structural rigidity in peptide analogs designed for specific biological targets .

SupplierLocationAdditional Information
Chemsky (Shanghai) International Co., Ltd.ChinaListed by multiple sources
Santa Cruz Biotechnology (SCBT)InternationalResearch-grade material
BIOFOUNTChina98% purity option available

Table 2: Commercial suppliers of 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

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